

# Introduction: The Significance of the 2H-Indazole Scaffold

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## Compound of Interest

Compound Name: (2-Methyl-2H-indazol-5-yl)methanol

Cat. No.: B1387042

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The indazole moiety is a privileged bicyclic heteroaromatic scaffold that constitutes the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Drugs containing the indazole core, such as the antiemetic granisetron, the anticancer agents pazopanib and entrectinib, and the non-steroidal anti-inflammatory drug benzydamine, underscore the therapeutic relevance of this heterocycle.[1][2] The substitution pattern on the indazole ring system, particularly the position of the N-substituent, critically influences its biological activity. The 2H-indazole tautomer, in particular, is a key structural motif in many modern drug candidates.

This guide provides a comprehensive technical overview of **(2-Methyl-2H-indazol-5-yl)methanol**, a key heterocyclic building block for research and development.[3] We will delve into its physicochemical properties, synthetic routes, spectroscopic signature, chemical reactivity, and applications in medicinal chemistry, providing field-proven insights for researchers, scientists, and drug development professionals.

## Chemical Identity and Physicochemical Properties

**(2-Methyl-2H-indazol-5-yl)methanol** is a substituted indazole characterized by a methyl group at the N2 position of the indazole ring and a hydroxymethyl group at the C5 position. The N2-substitution is a critical feature, distinguishing it from its N1-isomer and imparting distinct

electronic and steric properties that are often exploited in drug design to achieve specific target engagement.

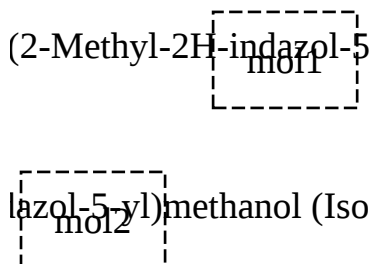
## Core Data

All quantitative data for **(2-Methyl-2H-indazol-5-yl)methanol** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	1159511-52-0	[3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	[3][4][5]
Molecular Weight	162.19 g/mol	[3][4][5]
Synonyms	5-(Hydroxymethyl)-2-methyl-2H-indazole, 2-Methyl-2H-indazole-5-methanol	[5]
Purity (Commercial)	≥97%	[4]
Storage	Room Temperature, in a well-sealed container	[4]

## Structural Isomerism and Its Implications

The distinction between 2H- and 1H-indazoles is crucial. The position of the N-methyl group dictates the orientation of the nitrogen lone pairs and the overall dipole moment of the molecule. This seemingly minor structural change can lead to significant differences in binding affinities with biological targets, solubility, and metabolic stability. **(2-Methyl-2H-indazol-5-yl)methanol** belongs to the 2H-indazole class, which has been a focus of recent synthetic and medicinal chemistry efforts.[6][7]



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Caption: Structural comparison of N2- and N1-methylated indazole isomers.

## Synthesis and Purification

While multiple synthetic routes to the 2H-indazole core exist,[2][7] a common and practical approach for preparing **(2-Methyl-2H-indazol-5-yl)methanol** involves the reduction of a corresponding carbonyl precursor, such as an ester or an aldehyde. This late-stage functional group transformation is efficient and typically high-yielding.

### Proposed Synthetic Pathway: Reduction of an Ester Precursor

A logical and reliable method is the reduction of methyl 2-methyl-2H-indazole-5-carboxylate. This pathway is analogous to synthetic steps reported for similar indazole systems.[8] The workflow involves the reduction of the ester functionality using a powerful reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

Caption: Proposed workflow for the synthesis of the target compound.

### Detailed Experimental Protocol

- **Expertise & Causality:** This protocol employs lithium aluminum hydride ( $\text{LiAlH}_4$ ), a potent, non-selective reducing agent ideal for converting esters to primary alcohols. The reaction is initiated at 0 °C to control the initial exothermic reaction upon adding the ester to the hydride slurry. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and its inertness to the strong reducing agent. The Fieser workup method is a trusted and safe procedure for quenching excess  $\text{LiAlH}_4$ , producing granular salts that are easily filtered.
- **Step-by-Step Methodology:**
  - **Preparation:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere ( $\text{N}_2$  or Ar), add a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF.

- Cooling: Cool the suspension to 0 °C using an ice-water bath.
- Addition of Ester: Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH<sub>4</sub> suspension over 30 minutes, maintaining the internal temperature below 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup (Quenching): Cool the mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH<sub>4</sub> used in grams. A white, granular precipitate should form.
- Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **(2-Methyl-2H-indazol-5-yl)methanol** as a pure solid.

## Spectroscopic Characterization

Unambiguous characterization of the final compound is essential. The following section describes the expected spectroscopic data based on the compound's structure and analysis of related molecules.<sup>[1][9]</sup>

### Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

- <sup>1</sup>H NMR Causality: The chemical shifts are influenced by the electronic environment. The N-methyl group is a singlet in a relatively upfield region. The benzylic CH<sub>2</sub> protons of the methanol group will appear as a singlet, which may show coupling to the OH proton if not exchanging rapidly. The aromatic protons will be in the downfield region, with splitting patterns determined by their ortho, meta, and para relationships. The proton at C3 is typically the most deshielded proton on the indazole ring itself.

Protons	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Integration	Notes
Ar-H (C3-H)	~8.1	s	1H	Singlet, characteristic of the C3 proton in 2H-indazoles.
Ar-H	~7.7	d	1H	Doublet, likely the C7 proton.
Ar-H	~7.5	s	1H	Singlet or narrow doublet, likely the C4 proton.
Ar-H	~7.2	d	1H	Doublet, likely the C6 proton.
-CH <sub>2</sub> OH	~4.8	s	2H	Benzylic protons adjacent to the hydroxyl group.
N-CH <sub>3</sub>	~4.2	s	3H	Methyl group attached to the indazole nitrogen.
-OH	Variable	br s	1H	Broad singlet, chemical shift is concentration-dependent.

## Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

The <sup>13</sup>C NMR spectrum is expected to show 9 distinct signals corresponding to the nine carbon atoms in the molecule. Aromatic carbons will appear between 110-150 ppm, the benzylic carbon around 65 ppm, and the N-methyl carbon around 35-40 ppm.

## Mass Spectrometry

For mass spectrometry analysis (e.g., ESI+), the compound is expected to show a strong molecular ion peak.

- Expected  $[M+H]^+$ : 163.0866 (Calculated for  $C_9H_{11}N_2O^+$ )

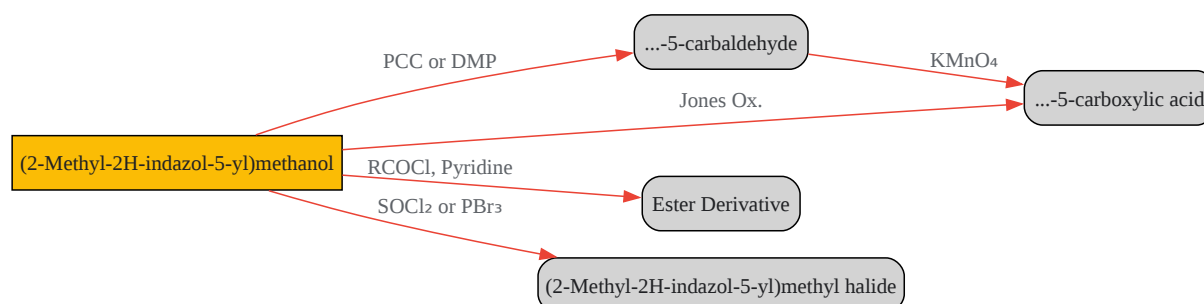
## Chemical Reactivity and Applications

**(2-Methyl-2H-indazol-5-yl)methanol** is a versatile intermediate due to the presence of the reactive primary alcohol and the modifiable indazole core.

### Reactivity of the Hydroxymethyl Group

The primary alcohol is a synthetic handle for a wide range of transformations:

- Oxidation:** Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidants (e.g.,  $KMnO_4$ , Jones reagent).
- Esterification/Etherification:** Reacts readily with acyl chlorides, anhydrides, or carboxylic acids (Fischer or Steglich conditions) to form esters, and with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
- Conversion to Halide:** The hydroxyl group can be converted to a good leaving group (e.g., tosylate, mesylate) or directly to a halide (e.g., using  $SOCl_2$  or  $PBr_3$ ) to facilitate nucleophilic substitution reactions, such as the introduction of an aminomethyl group.[\[10\]](#)



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Caption: Key reactions of the hydroxymethyl functional group.

## Applications in Drug Discovery

The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry.[11]

- **Kinase Inhibitors:** The indazole core acts as an effective "hinge-binder" in the ATP-binding pocket of many kinases. This compound serves as a precursor for synthesizing inhibitors targeting kinases like FLT3.[8]
- **Protein Degraders:** It is listed as a building block for protein degraders, likely for incorporation into PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[4]
- **General Scaffolding:** The ability to easily modify the hydroxymethyl group allows for its use in fragment-based drug discovery (FBDD) or as a linker attachment point for creating diverse chemical libraries.

## Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety precautions can be inferred from related structures and general laboratory chemical safety principles.[12] The primary functional group is an alcohol, similar in reactivity to benzyl alcohol, but within a heterocyclic system of unknown long-term toxicity.

Hazard Class	Precautionary Measures
Acute Toxicity	Harmful if swallowed.[12] Avoid ingestion. Do not eat, drink, or smoke when using this product.[12]
Skin Contact	May cause skin irritation.[12] Wear protective gloves.
Eye Contact	May cause serious eye irritation.[12] Wear safety glasses with side-shields or goggles.
Inhalation	May cause respiratory irritation.[12] Use only in a well-ventilated area or a chemical fume hood.
Handling	Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[12]

- Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4]
- Disposal: Dispose of contents/container to an approved waste disposal plant, in accordance with local, regional, and national regulations.

## Conclusion

**(2-Methyl-2H-indazol-5-yl)methanol** is a high-value chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined structure, featuring the medically relevant 2H-indazole core and a synthetically versatile hydroxymethyl group, makes it an ideal starting point for the synthesis of complex molecules targeting a range of diseases. Understanding its synthesis, reactivity, and spectroscopic properties is paramount for its effective utilization in research and development. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful building block into their synthetic and therapeutic programs.



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